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Compound of Interest

Ac-Ser-GIn-Asn-Tyr-Pro-Val-Val-
NH2

Cat. No.: B15141447

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the activity of HIV-1
protease using the synthetic peptide substrate Ac-SQNYPVV-NH2. This assay is a valuable
tool for studying the kinetic properties of the enzyme and for screening potential inhibitors. The
protocol is based on the separation and quantification of the substrate and its cleavage
products by reverse-phase high-performance liquid chromatography (RP-HPLC).

Introduction

Human Immunodeficiency Virus 1 (HIV-1) protease is an essential enzyme for the replication of
the virus. It is a dimeric aspartyl protease responsible for the cleavage of the Gag and Gag-Pol
polyproteins, which are precursors to the structural proteins and enzymes of the virus. Inhibition
of HIV-1 protease prevents the maturation of viral particles, rendering them non-infectious. As
such, HIV-1 protease is a major target for antiretroviral therapy.

The peptide substrate Ac-SQNYPVV-NH2 mimics a natural cleavage site for HIV-1 protease.
The enzyme cleaves the peptide bond between the tyrosine (Y) and proline (P) residues. The
rate of this cleavage can be monitored to determine the enzymatic activity.

Principle of the Assay
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The HIV-1 protease activity assay is based on the enzymatic cleavage of the substrate Ac-
SQNYPVV-NH2. The reaction is initiated by the addition of the enzyme to a solution containing
the substrate. After a defined incubation period, the reaction is stopped, and the mixture is
analyzed by RP-HPLC. The substrate and its cleavage products, Ac-SQNY and PVV-NH2, are
separated and quantified by their absorbance at a specific wavelength (typically 214 nm or 280
nm). The amount of product formed over time is used to calculate the reaction velocity and,
subsequently, the enzyme's activity.

Quantitative Data

The following tables summarize key quantitative data for the HIV-1 protease assay using the
Ac-SQNYPVV-NH2 substrate.

Table 1: Kinetic Parameters for Ac-SQNYPVV-NH2

Parameter Value Reference
Michaelis Constant (KM) 5.5mM [1]
Catalytic Constant (kcat) 54 s-1 [1]

Table 2: Recommended Reaction Conditions

Parameter Recommended Condition
oH 5.6

Temperature 37°C

Buffer 0.25 M Potassium Phosphate

7.5% Glycerol, 1 mM EDTA, 5 mM DTT, 2 M
NaCl

Additives

Table 3: Representative Inhibition Constants (Ki) of Common HIV-1 Protease Inhibitors

Note: These Ki values were determined using various peptide substrates and are provided as a
reference. The actual Ki values with Ac-SQNYPVV-NH2 may vary.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2771923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2771923/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Inhibitor Ki (nM)
Lopinavir 0.007
Ritonavir 0.015
Saquinavir 0.12

Experimental Protocols
Materials and Reagents

e Recombinant HIV-1 Protease

e Substrate: Ac-SQNYPVV-NH2

o Potassium phosphate, monobasic and dibasic
e Glycerol

o Ethylenediaminetetraacetic acid (EDTA)
 Dithiothreitol (DTT)

e Sodium chloride (NaCl)

» Trifluoroacetic acid (TFA)

o Acetonitrile (HPLC grade)

o Ultrapure water

e Microcentrifuge tubes

o HPLC system with a C18 reverse-phase column and UV detector

Preparation of Solutions

o Assay Buffer (0.25 M Potassium Phosphate, pH 5.6, 7.5% Glycerol, 1 mM EDTA, 5 mM DTT,
2 M NaCl):
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o Prepare a 0.25 M potassium phosphate buffer by mixing appropriate amounts of
monobasic and dibasic potassium phosphate solutions to achieve a pH of 5.6.

o To the final volume of buffer, add glycerol to a final concentration of 7.5% (v/v), EDTAto 1
mM, DTT to 5 mM, and NaCl to 2 M.

o Filter the buffer through a 0.22 pm filter.

e Substrate Stock Solution (10 mM):

o Dissolve a calculated amount of Ac-SQNYPVV-NH2 in the Assay Buffer to achieve a final
concentration of 10 mM.

o Store in aliquots at -20°C.
e Enzyme Stock Solution:

o Prepare a stock solution of HIV-1 protease in a suitable buffer (e.g., as recommended by
the supplier).

o The final concentration should be determined based on the specific activity of the enzyme
lot.

o Store in aliquots at -80°C.
o Reaction Stop Solution (10% TFA):

o Carefully add 10 ml of TFA to 90 ml of ultrapure water.

Assay Procedure

» Reaction Setup:

o In a microcentrifuge tube, prepare the reaction mixture by adding the following
components:

= Assay Buffer
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» Substrate stock solution (to achieve the desired final concentration, typically ranging
from 0.1 to 10 mM for kinetic studies)

» For inhibitor screening, add the inhibitor at various concentrations.
o Pre-incubate the reaction mixture at 37°C for 5 minutes.

e Enzyme Reaction:

o Initiate the reaction by adding a small volume of the HIV-1 protease stock solution to the
pre-warmed reaction mixture.

o Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes). The
incubation time should be optimized to ensure that the reaction is in the linear range (less
than 15% substrate conversion).

e Reaction Termination:

o Stop the reaction by adding an equal volume of the 10% TFA stop solution.

o Centrifuge the mixture at high speed for 5 minutes to pellet any precipitated protein.
e HPLC Analysis:

o Transfer the supernatant to an HPLC vial.

o Inject a suitable volume (e.g., 20 pl) onto a C18 reverse-phase column.

o Separate the substrate and products using a gradient of acetonitrile in water, both
containing 0.1% TFA. A suggested gradient is:

0-5 min: 5% Acetonitrile

5-25 min: 5% to 95% Acetonitrile (linear gradient)

25-30 min: 95% Acetonitrile

30-35 min: 95% to 5% Acetonitrile
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= 35-40 min: 5% Acetonitrile

o Monitor the elution profile at 214 nm or 280 nm.

o ldentify the peaks corresponding to the substrate (Ac-SQNYPVV-NH2) and the cleavage
products (Ac-SQNY and PVV-NH2) based on their retention times, which should be
determined using standards.

Data Analysis

 Integrate the peak areas of the substrate and the product(s).

o Create a standard curve by injecting known concentrations of the product to correlate peak
area with concentration.

o Calculate the concentration of the product formed in the enzymatic reaction.
» Determine the initial reaction velocity (v) in pM/min.

» For kinetic analysis, plot the initial velocity against the substrate concentration and fit the
data to the Michaelis-Menten equation to determine KM and Vmax.

» For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration
and determine the IC50 value. The inhibition constant (Ki) can be determined using the
Cheng-Prusoff equation if the inhibition is competitive.
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Caption: HIV-1 life cycle highlighting the critical role of protease in viral maturation.

Experimental Workflow for HIV-1 Protease Assay
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Caption: Step-by-step workflow for the HPLC-based HIV-1 protease activity assay.
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Caption: Relationship between enzyme, substrate, and competitive inhibitor in a typical
reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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